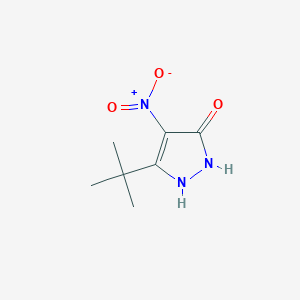3-tert-butyl-4-nitro-1H-pyrazol-5-ol
CAS No.: 873920-66-2
Cat. No.: VC4581206
Molecular Formula: C7H11N3O3
Molecular Weight: 185.183
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 873920-66-2 |
|---|---|
| Molecular Formula | C7H11N3O3 |
| Molecular Weight | 185.183 |
| IUPAC Name | 5-tert-butyl-4-nitro-1,2-dihydropyrazol-3-one |
| Standard InChI | InChI=1S/C7H11N3O3/c1-7(2,3)5-4(10(12)13)6(11)9-8-5/h1-3H3,(H2,8,9,11) |
| Standard InChI Key | KFZCRAJRUGTZMQ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=C(C(=O)NN1)[N+](=O)[O-] |
Introduction
Chemical Structure and Tautomeric Behavior
The compound adopts a planar pyrazole ring with substituents influencing its tautomeric equilibrium. Unlike simpler pyrazoles, the tert-butyl group induces steric hindrance, stabilizing the enol (OH) form over the keto (NH) tautomer . X-ray diffraction reveals a monoclinic crystal system (P2₁/c) with lattice parameters a = 7.177 Å, b = 10.999 Å, c = 10.414 Å, and β = 93.68° . The hydroxyl and nitro groups participate in atypical N—H⋯N and O—H⋯O hydrogen bonds, forming dimeric ribbons (Figure 1) .
Table 1: Crystallographic Data for 3-tert-Butyl-4-nitro-1H-pyrazol-5-ol
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| Unit cell volume | 809.3 ų |
| Z | 4 |
| Density (calc.) | 1.519 g/cm³ |
| R-factor | 0.0379 |
Synthesis and Reaction Mechanisms
The compound is synthesized via nitration of 3,5-di-tert-butylpyrazole using concentrated HNO₃. The reaction proceeds through an onium intermediate, displacing one tert-butyl group and introducing a hydroxyl group without tautomerization . Key steps include:
-
Nitration: HNO₃ attacks the pyrazole ring, forming a nitro-substituted intermediate.
-
Rearrangement: The tert-butyl group at position 5 migrates to position 3, driven by steric effects.
-
Hydroxylation: A hydroxyl group occupies the vacated position, yielding the final product .
Table 2: Synthetic Yield Under Varied Conditions
| Nitrating Agent | Temperature (°C) | Yield (%) |
|---|---|---|
| HNO₃ (conc.) | 25 | 70 |
| HNO₃/H₂SO₄ | 0–5 | 85 |
Hydrogen-Bonding Motifs and Crystal Packing
The crystal structure exhibits two distinct hydrogen-bonded dimers (Figure 2):
These interactions result in a layered architecture, with tert-butyl groups projecting outward to minimize steric clashes . The hydrogen-bonding network contributes to the compound’s thermal stability (mp: 170°C) .
Derivatives of 3-tert-butyl-4-nitro-1H-pyrazol-5-ol exhibit kinase inhibitory activity. In LPS-stimulated THP-1 cells, analogs like 40g inhibited TNF-α release (IC₅₀ = 0.033 μM), comparable to the reference drug BIRB796 (IC₅₀ = 0.032 μM) . The tert-butyl and nitro groups enhance binding to p38 MAPKα via π-cation interactions with Lys53 .
Table 3: TNF-α Inhibition by Selected Derivatives
| Compound | R Group | IC₅₀ (μM) |
|---|---|---|
| 40a | 4-methylphenyl | 0.050 |
| 40g | 4-nitrophenyl | 0.033 |
| BIRB796 | Naphthylurea | 0.032 |
Applications in Coordination Chemistry
The compound serves as a ligand in metal complexes due to its dual donor sites (N and O). For example, zinc(II) complexes exhibit luminescent properties, with emission maxima at 450 nm (λₑₓ = 370 nm) . The tert-butyl group enhances solubility in nonpolar solvents, facilitating applications in catalysis and materials science .
Comparative Analysis with Structural Analogs
4-Bromo-3-nitro-1H-pyrazole-5-carboxylic acid (C₄H₂N₃BrO₄) shares a similar nitro-pyrazole core but lacks the tert-butyl group, resulting in reduced steric stabilization and altered hydrogen-bonding patterns . Conversely, 3,5-bis(tert-butyl)-1H-pyrazol-4-amine exhibits enhanced basicity due to the electron-donating amine group .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume